![molecular formula C20H31N3O B6429602 1-[1-(oxan-4-yl)piperidin-4-yl]-4-phenylpiperazine CAS No. 856843-20-4](/img/structure/B6429602.png)

1-[1-(oxan-4-yl)piperidin-4-yl]-4-phenylpiperazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

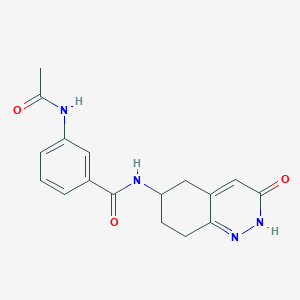

The compound “1-[1-(oxan-4-yl)piperidin-4-yl]-4-phenylpiperazine” seems to be a complex organic molecule that likely contains a piperidine and a piperazine ring, both common structures in medicinal chemistry . Piperidine derivatives are known to exhibit a wide variety of biological activities .

Synthesis Analysis

While specific synthesis methods for “1-[1-(oxan-4-yl)piperidin-4-yl]-4-phenylpiperazine” were not found, there are general methods for synthesizing piperidine and piperazine derivatives . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

作用机制

Target of Action

The primary target of F3395-0123, also known as Debio 0123, is the WEE1 tyrosine kinase . WEE1 is a key regulator of cell cycle progression that influences entry into mitosis by modulating the activity of cyclin-dependent kinase 1 (CDK1, also referred to as cell division cycle 2 [CDC2]) .

Mode of Action

F3395-0123 is an adenosine triphosphate (ATP)-competitive inhibitor of the WEE1 tyrosine kinase . The proposed mechanism of action of F3395-0123 involves promoting entry into uncontrolled mitosis for cells with accumulated DNA damage . This ultimately leads to cell death via mitotic catastrophe .

Biochemical Pathways

The inhibition of WEE1 by F3395-0123 reduces the phosphorylation of CDC2 (CDK1), permitting cells to proceed through the cell cycle with an accumulation of DNA damage . This leads to mitotic catastrophe and ultimately cell death . WEE1 acts at both the G2/M and S-phase checkpoints, making WEE1 inhibition amenable to combination with multiple chemotherapies with different mechanisms of actions .

Pharmacokinetics

It is mentioned that f3395-0123 is orally bioavailable , suggesting that it can be absorbed through the digestive tract

Result of Action

The result of F3395-0123’s action is the induction of cell death via mitotic catastrophe . By promoting entry into uncontrolled mitosis for cells with accumulated DNA damage, F3395-0123 leads to cell death . This makes it a potential candidate for cancer therapy .

属性

IUPAC Name |

1-[1-(oxan-4-yl)piperidin-4-yl]-4-phenylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O/c1-2-4-18(5-3-1)22-12-14-23(15-13-22)19-6-10-21(11-7-19)20-8-16-24-17-9-20/h1-5,19-20H,6-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCXGVDCZSIBRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701168064 |

Source

|

| Record name | 1-Phenyl-4-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701168064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-4-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)piperazine | |

CAS RN |

856843-20-4 |

Source

|

| Record name | 1-Phenyl-4-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856843-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-4-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701168064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-cyclopropyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide](/img/structure/B6429519.png)

![N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-1H-indole-3-carboxamide](/img/structure/B6429521.png)

![2-(1H-1,3-benzodiazol-1-yl)-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N-methylacetamide](/img/structure/B6429528.png)

![2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B6429544.png)

![1-(4-methoxyphenyl)-5-oxo-N-{pyrazolo[1,5-a]pyrimidin-6-yl}pyrrolidine-3-carboxamide](/img/structure/B6429558.png)

![N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide](/img/structure/B6429560.png)

![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indazole-3-carboxamide](/img/structure/B6429562.png)

![ethyl 6-(4-fluorophenyl)-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B6429578.png)

![3-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B6429591.png)

![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-[(2-methoxyphenyl)methyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B6429594.png)

![1-[1-(2-methoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6429610.png)

![3-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6429626.png)